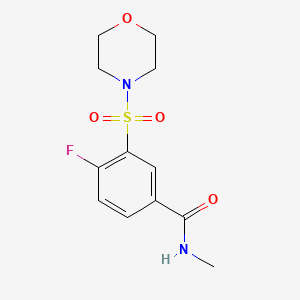
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as FMMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a small molecule inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer and neurodegenerative disorders. In
作用机制
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups from ATP to its substrates, leading to the inhibition of CK2 activity. This, in turn, leads to the disruption of various cellular processes that are regulated by CK2, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and viruses.
实验室实验的优点和局限性
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively characterized in vitro and in vivo, making it a well-established tool for studying the role of CK2 in various cellular processes. However, this compound also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide. One area of research is the development of more potent and selective CK2 inhibitors that can be used as therapeutic agents for cancer and other diseases. Another area of research is the characterization of the downstream signaling pathways that are affected by CK2 inhibition. This could lead to the identification of new targets for cancer therapy. Additionally, the use of this compound as a tool for studying the role of CK2 in various cellular processes could lead to new insights into the mechanisms of disease.
合成方法
The synthesis of 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with N-methylmorpholine and thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine-4-sulfonamide to yield this compound. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved through recrystallization.
科学研究应用
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 has also been implicated in the development and progression of cancer, making it a promising target for cancer therapy. This compound has been shown to induce cell death in various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
4-fluoro-N-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4S/c1-14-12(16)9-2-3-10(13)11(8-9)20(17,18)15-4-6-19-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORXHTSVMCRGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)
![1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5207202.png)
![1-(3-fluorobenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5207206.png)
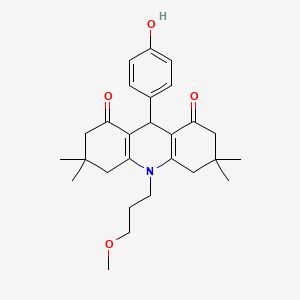
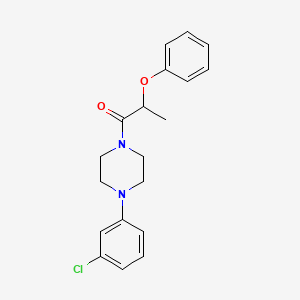
![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)
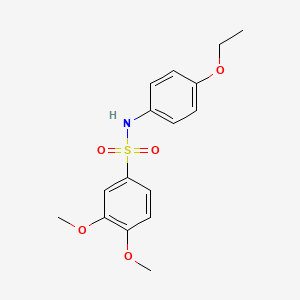
![4-bromo-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B5207256.png)
![N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5207261.png)
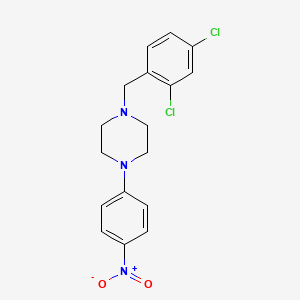


methanol](/img/structure/B5207296.png)
![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)